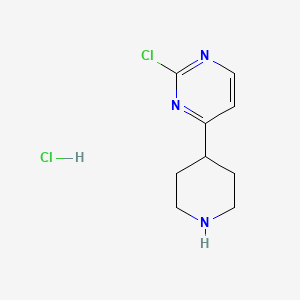

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSMOKALOVMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often include hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Cobalt-Catalyzed Reactions: Used for cross-coupling with aryl halides.

Palladium-Catalyzed Reactions: Often employed in Suzuki-Miyaura coupling reactions due to their mild conditions and high efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of pyrimidine derivatives are highly dependent on substituent modifications. Below is a detailed comparison of 2-chloro-4-(piperidin-4-yl)pyrimidine hydrochloride with analogous compounds:

Structural and Functional Comparisons

Pharmacological Activity

- CNS Applications: The piperidin-4-yl group in the target compound enables selective interactions with serotonin receptors, making it a candidate for CNS drug development . In contrast, 2-chloro-4-(1H-triazol-1-yl)thienopyrimidine derivatives exhibit anticonvulsant activity in maximal electroshock (MES) tests, with protection observed at 30–300 mg/kg doses .

- Antitumor Activity: Substitution with bulky groups like 3-nitrophenoxy and thiophene (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) shifts applications to oncology, where optimized synthesis routes improve industrial scalability .

- Herbicidal Activity: Introducing sulfonylamino groups (e.g., 2-chloro-4-(4-methyl phenylsulfonylamino)pyrimidine) results in herbicidal efficacy against Brassica napus at 100 µg/mL, highlighting the role of sulfonamide moieties in agrochemical design .

Selectivity and Toxicity

- Selectivity: The piperidin-4-yl group enhances blood-brain barrier penetration for CNS activity, whereas sulfonylamino or nitro groups improve tissue-specific targeting (e.g., tumors or plants) .

Biologische Aktivität

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride can be represented as follows:

- Molecular Formula : C9H12ClN3

- Molecular Weight : 199.66 g/mol

The compound features a pyrimidine ring substituted with a piperidine moiety, which plays a crucial role in its biological activity. The chlorine atom at the 2-position of the pyrimidine ring is essential for its interaction with biological targets.

Biological Activity Overview

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, including Mycobacterium tuberculosis.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Acts as an inhibitor for several key enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is crucial for optimizing its efficacy. Research indicates that modifications to the piperidine and pyrimidine rings can significantly impact biological activity.

Key Findings from SAR Studies

- Piperidine Substitutions : Variations in the piperidine substituent have shown to enhance potency. For instance, replacing piperidine with more hydrophobic groups has resulted in increased inhibitory activity against certain enzymes .

- Pyrimidine Modifications : Substituting different groups at the 4-position of the pyrimidine ring has been linked to improved anticancer activity .

| Modification Type | Effect on Activity |

|---|---|

| Piperidine Substitution | Increased potency against target enzymes |

| Pyrimidine Ring Modification | Enhanced anticancer effects |

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is characterized by:

- Absorption : Demonstrates good oral bioavailability, making it suitable for systemic administration.

- Distribution : The compound shows favorable tissue distribution, allowing effective targeting of cancerous tissues.

- Metabolism : Metabolized primarily through liver enzymes, with no significant inhibition of cytochrome P450 enzymes observed, indicating a low risk for drug-drug interactions .

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study highlighted the compound's efficacy against Mycobacterium tuberculosis, showcasing its potential as a new treatment option for tuberculosis . The compound was tested in vitro and demonstrated significant growth inhibition. -

Anticancer Properties :

In vitro studies on various cancer cell lines revealed that 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride induced apoptosis and inhibited cell proliferation effectively. Notably, it showed a dose-dependent response in inhibiting tumor growth in xenograft models . -

Enzyme Inhibition Studies :

The compound was evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Results indicated that it could effectively inhibit DHODH activity, suggesting potential applications in anti-malarial therapies .

Q & A

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

- Methodological Answer: Use PPE (gloves, goggles) due to irritant properties (H315/H319). In vivo studies require IACUC approval; monitor for neurotoxicity (e.g., tremors) in rodents. Waste disposal follows EPA guidelines for chlorinated organics (incineration at >1,000°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.